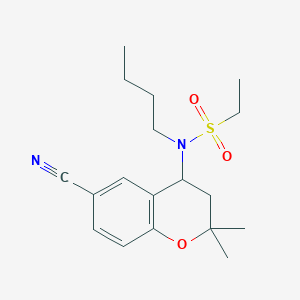

IKs124

Description

Properties

Molecular Formula |

C18H26N2O3S |

|---|---|

Molecular Weight |

350.5 g/mol |

IUPAC Name |

N-butyl-N-(6-cyano-2,2-dimethyl-3,4-dihydrochromen-4-yl)ethanesulfonamide |

InChI |

InChI=1S/C18H26N2O3S/c1-5-7-10-20(24(21,22)6-2)16-12-18(3,4)23-17-9-8-14(13-19)11-15(16)17/h8-9,11,16H,5-7,10,12H2,1-4H3 |

InChI Key |

VTICUGOJGKDYJD-UHFFFAOYSA-N |

SMILES |

CCCCN(C1CC(OC2=C1C=C(C=C2)C#N)(C)C)S(=O)(=O)CC |

Canonical SMILES |

CCCCN(C1CC(OC2=C1C=C(C=C2)C#N)(C)C)S(=O)(=O)CC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

IKs124; IKs 124; IKs-124. |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Half-Life of Iodine-124

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the nuclear and physical properties of Iodine-124 (¹²⁴I), with a primary focus on its half-life. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize ¹²⁴I in their work, particularly in the context of Positron Emission Tomography (PET) imaging.

Core Properties of Iodine-124

Iodine-124 is a proton-rich radioisotope of iodine that is gaining increasing interest in nuclear medicine and biomedical research. Its relatively long half-life compared to other common PET radionuclides makes it particularly suitable for studying slow pharmacokinetic processes and for labeling large molecules such as antibodies.[1][2][3]

Quantitative Data Summary

The key physical and decay characteristics of Iodine-124 are summarized in the table below for easy reference and comparison.

| Property | Value | Unit |

| Half-Life (T½) | 4.1760 (3) | days |

| Decay Constant (λ) | 1.921 x 10⁻⁶ | s⁻¹ |

| Decay Modes | Positron Emission (β⁺), Electron Capture (EC) | |

| Positron Emission Abundance | ~23-26% | |

| Electron Capture Abundance | ~74-77% | |

| Daughter Nuclide | Tellurium-124 (¹²⁴Te) | |

| Major Gamma-Ray Energies | 602.7, 722.8, 1691.0 | keV |

| Maximum Positron Energy | 2.14 | MeV |

Decay Scheme of Iodine-124

Iodine-124 decays to a stable daughter nuclide, Tellurium-124 (¹²⁴Te), through two primary modes: positron emission (β⁺) and electron capture (EC).[4] The decay process often leaves the ¹²⁴Te nucleus in an excited state, which then de-excites by emitting gamma rays of characteristic energies. This complex decay scheme is a critical consideration for quantitative PET imaging.

Experimental Determination of Half-Life

The half-life of Iodine-124 is determined experimentally by measuring its radioactive decay over time. A common and precise method for this is gamma-ray spectroscopy.

Principle

The fundamental principle behind the experimental determination of a radionuclide's half-life is the exponential decay law:

N(t) = N₀ * e^(-λt)

Where:

-

N(t) is the number of radioactive nuclei at time t.

-

N₀ is the initial number of radioactive nuclei at t=0.

-

λ is the decay constant.

The half-life (T½) is related to the decay constant by the equation:

T½ = ln(2) / λ

By measuring a quantity proportional to the number of radioactive nuclei, such as the activity (decay rate), at various time points, the decay constant and thus the half-life can be determined.

Experimental Protocol: Gamma-Ray Spectroscopy

This protocol outlines a generalized procedure for measuring the half-life of Iodine-124 using a high-purity germanium (HPGe) detector, which provides excellent energy resolution for identifying and quantifying the characteristic gamma rays of ¹²⁴I.

3.2.1. Materials and Equipment

-

Iodine-124 source of known initial activity.

-

High-Purity Germanium (HPGe) detector system.

-

Multichannel Analyzer (MCA).

-

Lead shielding to reduce background radiation.

-

Data acquisition and analysis software.

-

Calibrated radioactive sources for energy and efficiency calibration (e.g., ¹³⁷Cs, ⁶⁰Co).

3.2.2. Procedure

-

System Calibration:

-

Perform an energy calibration of the HPGe detector using standard sources with well-known gamma-ray energies. This establishes the relationship between channel number on the MCA and gamma-ray energy.

-

Perform an efficiency calibration of the detector at various energies. This determines the detector's ability to detect gamma rays of different energies at a specific source-to-detector geometry.

-

-

Background Measurement:

-

Place the detector in the lead shield without the ¹²⁴I source.

-

Acquire a background spectrum for a sufficiently long time to obtain good statistics. This spectrum will be subtracted from the ¹²⁴I measurements.

-

-

Data Acquisition:

-

Place the ¹²⁴I source at a fixed and reproducible distance from the HPGe detector.

-

Acquire a gamma-ray spectrum for a predetermined amount of time (e.g., 10-30 minutes). The acquisition time should be short relative to the half-life of ¹²⁴I to minimize decay during the measurement.

-

Record the start time and duration of the acquisition.

-

Repeat the measurement at regular intervals (e.g., every 12 or 24 hours) for a period of several half-lives (e.g., 2-3 weeks). It is crucial to maintain the same source-detector geometry for all measurements.

-

-

Data Analysis:

-

For each acquired spectrum, identify the photopeak corresponding to a prominent and well-resolved gamma-ray of ¹²⁴I (e.g., the 602.7 keV peak).

-

Determine the net peak area (total counts in the peak minus the background counts) for this chosen photopeak in each spectrum. The net peak area is proportional to the activity of the ¹²⁴I sample at the time of measurement.

-

Correct the net peak area for the decay that occurred during the acquisition time, if significant.

-

Plot the natural logarithm of the corrected net peak area (ln(Counts)) against the time of measurement.

-

Perform a linear least-squares fit to the data points. The slope of this line will be equal to the negative of the decay constant (-λ).

-

Calculate the half-life using the formula T½ = ln(2) / |slope|.

-

Experimental Workflow Diagram

Production of Iodine-124

Iodine-124 is typically produced in a cyclotron. The most common production route involves the proton bombardment of an enriched Tellurium-124 (¹²⁴Te) target. The primary nuclear reaction is:

¹²⁴Te(p,n)¹²⁴I

Following irradiation, the Iodine-124 is chemically separated from the tellurium target material. The purity of the final product is a critical consideration, as other iodine isotopes can be produced through competing nuclear reactions.

Conclusion

The half-life of Iodine-124, precisely determined to be approximately 4.176 days, is a cornerstone of its utility in advanced medical imaging and research.[5] Its decay characteristics, while complex, are well-understood, enabling its application in quantitative PET studies that require tracking of biological processes over several days. A thorough understanding of its physical properties, decay scheme, and the experimental methods used to characterize it is essential for its effective and safe use in scientific and clinical settings.

References

An In-depth Technical Guide to the Iodine-124 Decay Scheme and Emissions

For Researchers, Scientists, and Drug Development Professionals

Iodine-124 (¹²⁴I) is a positron-emitting radionuclide of significant interest in nuclear medicine and drug development. Its relatively long half-life of 4.176 days makes it uniquely suitable for positron emission tomography (PET) imaging of slow physiological and pathological processes, such as the pharmacokinetics of monoclonal antibodies and other large molecules.[1][2][3] However, ¹²⁴I possesses a complex decay scheme characterized by multiple emission types, which presents both opportunities and challenges for quantitative imaging.[4][5] This guide provides a detailed overview of the ¹²⁴I decay process, its emissions, and the experimental methodologies used for its characterization.

Core Physical Properties

Iodine-124 decays to a stable daughter nuclide, Tellurium-124 (¹²⁴Te).[6][7] The fundamental physical characteristics of ¹²⁴I are summarized below.

| Property | Value |

| Half-life (T½) | 4.1760 days[7][8] |

| Decay Modes | Electron Capture (EC), Positron Emission (β+)[9] |

| Daughter Nuclide | ¹²⁴Te (Stable)[7] |

| Mean Electron Energy per Decay | 0.194 MeV[9] |

| Mean Photon Energy per Decay | 1.113 MeV[9] |

Decay Scheme and Emissions

The decay of ¹²⁴I to ¹²⁴Te occurs through two primary mechanisms: electron capture and positron emission. Unlike simpler PET radionuclides, only a fraction of ¹²⁴I disintegrations result in positron emission, and these are often accompanied by co-emitted high-energy gamma rays.[5][10]

Decay Modes

The decay of ¹²⁴I is dominated by electron capture, with positron emission accounting for less than a quarter of all decay events. This low positron branching ratio is a critical factor in imaging protocols, often necessitating longer scan times or higher administered activities to achieve adequate counting statistics compared to nuclides like Fluorine-18.[4][11]

| Decay Mode | Branching Ratio (%) | Daughter Nuclide |

| Electron Capture (EC) | 74.4%[6] | ¹²⁴Te |

| Positron Emission (β+) | 25.6%[6] | ¹²⁴Te |

Positron (β+) Emissions

The positrons emitted from ¹²⁴I have relatively high energy, which can slightly degrade PET image spatial resolution compared to lower-energy positron emitters like ¹⁸F.[10][12] The primary positron emissions are detailed below.

| Maximum Energy (Eβ+ max) | Mean Energy (Eβ+ mean) | Intensity per Decay (%) |

| 2138 keV | 973 keV[10] | 11.9% |

| 1535 keV | 686 keV[10] | 10.8% |

| 785 keV | 321 keV | 0.88% |

(Data derived from multiple sources, including a total positron abundance of ~23-26%).[6][12][13]

Gamma (γ) and X-Ray Emissions

A significant challenge in ¹²⁴I PET imaging arises from its complex spectrum of gamma emissions. The most abundant gamma ray at 602.7 keV is often emitted in a cascade with a positron.[10][13] This can lead to "prompt gamma" or "false" coincidences, where the gamma photon is detected simultaneously with one of the 511 keV annihilation photons, creating background noise in the PET image.[11][12]

| Energy (keV) | Intensity per Decay (%) | Emission Type |

| 27.20 - 31.71 | 79.8% | X-ray, K-shell |

| 511.0 | 45.7% | Annihilation Photon |

| 602.7 | 62.9% | Gamma |

| 722.8 | 10.4% | Gamma |

| 1691.0 | 10.9% | Gamma |

(Data from MIRD, excluding emissions with intensity <10%).[9]

Iodine-124 Decay Scheme Diagram

The following diagram illustrates the principal decay pathways of Iodine-124 to Tellurium-124. It shows the parent nuclide, ¹²⁴I, decaying via positron emission (β+) and electron capture (EC) to various excited states of the daughter nuclide, ¹²⁴Te, which then de-excites to its stable ground state by emitting characteristic gamma rays (γ).

Caption: Simplified decay scheme of Iodine-124.

Experimental Protocols and Production

Radionuclide Production

Iodine-124 is an artificial radionuclide produced in a cyclotron.[12] The most common production route involves the proton bombardment of highly enriched Tellurium-124 (¹²⁴Te) target material.[1][4] The primary nuclear reaction is:

¹²⁴Te(p,n)¹²⁴I

This method allows for the effective production of ¹²⁴I in sufficient quantities for clinical and preclinical research.[3] Post-production, the ¹²⁴I must be chemically separated from the tellurium target material.

Measurement of Emissions

The characterization of the complex gamma spectrum of ¹²⁴I is performed using high-resolution gamma spectroscopy.

-

Methodology: The standard method involves the use of a High Purity Germanium (HPGe) detector.[6]

-

Procedure:

-

A calibrated source of ¹²⁴I is placed at a fixed distance from the HPGe detector.

-

The detector, often cooled with liquid nitrogen to reduce thermal noise, measures the energy of incoming photons with very high precision.

-

Data is collected over a sufficient period to acquire a statistically robust energy spectrum.

-

The resulting spectrum is analyzed to identify the precise energy and relative intensity of each gamma emission peak. This data is crucial for correcting PET images for scatter and random coincidences.[6]

-

Conclusion

Iodine-124 is a valuable radionuclide for long-term molecular imaging studies with PET. Its 4.176-day half-life is a distinct advantage for tracking slow biological processes. However, researchers and clinicians must account for the complexities of its decay scheme. The low positron branching ratio, high positron energy, and particularly the co-emission of the 602.7 keV gamma ray, introduce challenges in image acquisition and quantification. A thorough understanding of these physical properties is essential for designing robust experimental protocols, accurately interpreting imaging data, and fully leveraging the unique potential of ¹²⁴I in drug development and biomedical research.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. Iodine-124 - Gamma Spectrum DB [gammadb.nuclearphoenix.xyz]

- 7. Iodine-124 - isotopic data and properties [chemlin.org]

- 8. Isotopes of iodine - Wikipedia [en.wikipedia.org]

- 9. mirdsoft.org [mirdsoft.org]

- 10. Quantitative imaging of 124I and 86Y with PET - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of Imaging Characteristics of 124I PET for Determination of Optimal Energy Window on the Siemens Inveon PET - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mirt.tsnmjournals.org [mirt.tsnmjournals.org]

- 13. 124Iodine: A Longer-Life Positron Emitter Isotope—New Opportunities in Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Distribution of Iodine-124 Labeled Antibodies for Researchers and Drug Development Professionals

Introduction: The use of monoclonal antibodies (mAbs) in oncology for both diagnostic and therapeutic purposes has expanded significantly. Labeling these antibodies with positron-emitting radionuclides, such as Iodine-124 (¹²⁴I), allows for non-invasive in vivo quantification of their distribution using Positron Emission Tomography (PET). This technique, known as immuno-PET, is crucial for assessing tumor targeting, determining dosimetry for radioimmunotherapy, and understanding the pharmacokinetic profile of antibody-based drugs.[1][2] This guide provides an in-depth overview of the biological distribution of ¹²⁴I-labeled antibodies, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Iodine-124 is a positron-emitting radionuclide with a half-life of 4.2 days, which is well-suited for tracking the pharmacokinetics of intact antibodies and their fragments over several days.[3][4] While its complex decay scheme presents some imaging challenges, quantitative imaging with ¹²⁴I has been demonstrated to be feasible and provides valuable data for both preclinical and clinical research.[3][5]

Quantitative Biodistribution Data

The biological distribution of ¹²⁴I-labeled antibodies is influenced by several factors, including the antibody's target, its format (e.g., intact IgG, minibody, diabody), the labeling method, and the tumor microenvironment. The following tables summarize quantitative biodistribution data from various preclinical and clinical studies, presented as the percentage of injected dose per gram of tissue (%ID/g).

Preclinical Studies in Xenograft Models

Table 1: Biodistribution of ¹²⁴I-Labeled Anti-HER2 C6.5 Diabody in SCID Mice Bearing HER2-Positive and HER2-Negative Tumors [6]

| Tissue | HER2-Positive Tumor (%ID/g ± SE) | HER2-Negative Tumor (%ID/g ± SE) |

| Tumor | 1.1 ± 0.1 | 0.32 ± 0.03 |

| Blood | 0.26 ± 0.04 | 0.33 ± 0.03 |

| Liver | 0.26 ± 0.02 | 0.29 ± 0.03 |

| Lung | 0.22 ± 0.02 | 0.24 ± 0.02 |

| Spleen | 0.12 ± 0.01 | 0.15 ± 0.02 |

| Kidney | 0.53 ± 0.04 | 0.61 ± 0.05 |

| Muscle | 0.07 ± 0.01 | 0.08 ± 0.01 |

| Data presented for 48 hours post-injection. |

Table 2: Biodistribution of ¹²⁴I-Labeled Durvalumab and its F(ab')₂ Fragment in Mice with H460 (PD-L1 positive) Xenografts [7]

| Organ | ¹²⁴I-Durvalumab (%ID/g ± SD) at 48h | ¹²⁴I-Durva-F(ab')₂ (%ID/g ± SD) at 12h |

| Tumor | 5.18 ± 0.73 | 5.29 ± 0.42 |

| Blood | 11.21 ± 1.54 | 2.15 ± 0.37 |

| Liver | 3.45 ± 0.41 | 1.89 ± 0.25 |

| Spleen | 3.12 ± 0.38 | 0.98 ± 0.17 |

| Kidney | 2.54 ± 0.33 | 2.31 ± 0.41 |

| Lung | 2.89 ± 0.35 | 1.54 ± 0.22 |

| Muscle | 0.98 ± 0.15 | 0.54 ± 0.09 |

Table 3: Biodistribution of ¹²⁴I-Anti-CEA Minibody and Diabody in Athymic Mice with LS174T (CEA-positive) Xenografts at 18h Post-Injection [8]

| Tissue | ¹²⁴I-Minibody (%ID/g) | ¹²⁴I-Diabody (%ID/g) |

| Tumor | 10.7 | 6.9 |

| Blood | 0.97 | 0.63 |

| Liver | 1.1 | 0.8 |

| Spleen | 0.5 | 0.4 |

| Kidney | 2.3 | 4.1 |

| Lung | 1.2 | 0.8 |

Clinical Studies in Cancer Patients

Table 4: Tumor Uptake of ¹²⁴I-Trastuzumab in Gastric Cancer Patients at 24h Post-Injection [9]

| Lesion Type | Mean SUVmax ± SEM |

| HER2-Positive | 7.83 ± 0.55 |

| HER2-Negative | 1.75 ± 0.29 |

Table 5: Radiation Absorbed Doses for ¹²⁴I-Codrituzumab in Patients with Hepatocellular Carcinoma [10]

| Organ | Mean Absorbed Dose (mGy/MBq) |

| Liver | 0.87 |

| Spleen | 0.65 |

| Kidneys | 0.45 |

| Lungs | 0.43 |

| Red Marrow | 0.33 |

| Total Body | 0.29 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biodistribution studies. Below are representative protocols for key experiments.

Antibody Radiolabeling with Iodine-124

Direct Iodination using Iodogen: [1]

-

Coat a glass tube with 100 µg of Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) by evaporating a solution in dichloromethane.

-

Add 10 mg of the antibody (e.g., codrituzumab) to the Iodogen-coated tube.

-

Introduce approximately 370 MBq of ¹²⁴I-sodium iodide.

-

Incubate the reaction mixture for 10-15 minutes at room temperature.

-

Purify the ¹²⁴I-labeled antibody from free iodine using an anion-exchange column or size-exclusion chromatography (e.g., a PD-10 column).[6]

-

Determine the radiochemical purity by instant thin-layer chromatography (ITLC).

-

Measure the final activity in a dose calibrator and calculate the specific activity.

Indirect Iodination using a Prosthetic Group (e.g., SHPP): [6]

-

To radioiodinate N-succinimidyl 4-hydroxy-3-iodobenzoate (SHPP), neutralize Na¹²⁴I and add it to a phosphate-buffered saline (PBS) solution containing NaI.

-

Initiate the reaction by adding Chloramine T and SHPP in DMSO.

-

After 1 minute, quench the reaction with sodium metabisulfite.

-

Conjugate the radiolabeled SHPP to the antibody (e.g., C6.5 diabody) in a sodium borate (B1201080) buffer (pH 8.5) by incubating for 60 minutes at room temperature.

-

Purify the radiolabeled antibody using a size-exclusion column (e.g., PD-10).

-

Assess radiochemical purity and immunoreactivity.

Preclinical Biodistribution Studies in Animal Models

-

Animal Model: Use immunodeficient mice (e.g., SCID or athymic nude mice), typically 6-8 weeks old.[6]

-

Tumor Xenograft Implantation: Subcutaneously implant human cancer cells (e.g., 3.0 × 10⁶ SK-OV-3 cells) into the flank or inguinal region of the mice. Allow tumors to grow to a suitable size (e.g., 100-300 mm³).[6][11]

-

Blocking of Thyroid Uptake: To prevent the accumulation of free radioiodine in the thyroid, add Lugol's solution or potassium iodide to the drinking water of the animals for at least 5 days before the injection of the radiolabeled antibody.[6]

-

Injection of Radiolabeled Antibody: Administer a defined activity of the ¹²⁴I-labeled antibody (e.g., 3.7-7.4 MBq) to each mouse, typically via intravenous (tail vein) injection.

-

PET/CT Imaging: At specified time points (e.g., 4, 24, 48, 72, and 96 hours) post-injection, anesthetize the mice and perform whole-body PET/CT scans.[9][12]

-

Ex Vivo Biodistribution Analysis: Following the final imaging session, euthanize the mice.

-

Excise tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

-

Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Calculate the %ID/g for each tissue by dividing the activity in the organ by the total injected activity and normalizing to the organ's weight.[13]

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for a preclinical biodistribution study of a ¹²⁴I-labeled antibody.

Caption: Workflow for preclinical biodistribution studies of ¹²⁴I-labeled antibodies.

Conclusion

The biological distribution of ¹²⁴I-labeled antibodies provides invaluable information for the development of targeted radiopharmaceuticals. Quantitative immuno-PET imaging allows for the non-invasive assessment of tumor targeting, clearance kinetics, and radiation dosimetry. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating the design and execution of robust biodistribution studies. The continued application of these techniques will undoubtedly accelerate the translation of novel antibody-based therapies from the laboratory to the clinic.

References

- 1. I-124 codrituzumab imaging and biodistribution in patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative imaging of I-124 using positron emission tomography with applications to radioimmunodiagnosis and radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative imaging of iodine-124 with PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. 124I-Labeled Monoclonal Antibody and Fragment for the Noninvasive Evaluation of Tumor PD-L1 Expression In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. Construction of 124I-trastuzumab for noninvasive PET imaging of HER2 expression: from patient-derived xenograft models to gastric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Preclinical pharmacokinetics, pharmacodynamics, tissue distribution, and tumor penetration of anti-PD-L1 monoclonal antibody, an immune checkpoint inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. I-124 PET/CT image-based dosimetry in patients with differentiated thyroid cancer treated with I-131: correlation of patient-specific lesional dosimetry to treatment response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Mechanism of Action of CHIR-124: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHIR-124 is a potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase involved in the DNA damage response pathway.[1][2][3] As a key regulator of cell cycle checkpoints, particularly at the S and G2-M phases, Chk1 represents a strategic target for cancer therapy.[1][3][4] This technical guide provides an in-depth overview of the mechanism of action of CHIR-124, supported by quantitative data, detailed experimental protocols, and visual representations of its cellular effects and evaluation workflows.

Core Mechanism of Action: Selective Chk1 Inhibition

CHIR-124 is a quinolone-based compound that is structurally distinct from other known Chk1 inhibitors.[1][4] It exerts its biological effects by competitively binding to the ATP-binding site of the Chk1 enzyme, thereby inhibiting its kinase activity.[4] This inhibition is highly potent and selective, as demonstrated by in vitro kinase assays.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of CHIR-124 has been quantified against a panel of protein kinases, revealing a high degree of selectivity for Chk1. The following table summarizes the key inhibitory concentrations (IC50) and the dissociation constant (Ki).

| Target Kinase | IC50 (µM) | Selectivity vs. Chk1 | Reference |

| Chk1 | 0.0003 | - | [1][3][4] |

| Chk2 | 0.70 | ~2333-fold | [4] |

| CDK2/cyclin A | 0.19 | ~633-fold | [4] |

| cdc2/cyclin B | 0.51 | ~1700-fold | [4] |

| CDK4/cyclin D | 2.1 | ~7000-fold | [4] |

| PDGFR | 0.0066 | ~22-fold | [2][5] |

| Flt3 | 0.0058 | ~19-fold | [2][5] |

Table 1: In vitro kinase inhibitory activity of CHIR-124. The IC50 values represent the concentration of CHIR-124 required to inhibit 50% of the kinase activity. The selectivity is calculated as the ratio of the IC50 for the target kinase to the IC50 for Chk1.

The Ki of CHIR-124 for Chk1 has been determined to be 0.0003 µM, assuming a competitive mode of inhibition with respect to ATP.[4]

Cellular Mechanism of Action: Abrogation of Cell Cycle Checkpoints and Potentiation of Cytotoxicity

In a cellular context, the inhibition of Chk1 by CHIR-124 leads to the disruption of DNA damage-induced cell cycle arrest. This is particularly effective in cancer cells with a deficient p53 pathway, which rely heavily on the G2-M checkpoint for DNA repair before entering mitosis.

Signaling Pathway of CHIR-124 Action

The following diagram illustrates the signaling pathway affected by CHIR-124 in the presence of DNA damage.

Figure 1: Signaling Pathway of CHIR-124. In response to DNA damage, ATR activates Chk1, which in turn inhibits Cdc25A and Cdc25C, leading to cell cycle arrest. CHIR-124 inhibits Chk1, preventing this arrest and forcing cells with damaged DNA into mitosis, ultimately leading to apoptosis.

By inhibiting Chk1, CHIR-124 prevents the phosphorylation and subsequent degradation or inhibition of Cdc25 phosphatases.[1] This leads to the premature activation of CDK1/Cyclin B, overriding the G2-M checkpoint and forcing cells into mitosis despite the presence of DNA damage.[1] This process, often termed "mitotic catastrophe," ultimately results in apoptosis.[4] CHIR-124 has also been shown to abrogate the S-phase checkpoint induced by DNA damaging agents.[1][4]

This mechanism of action underlies the synergistic effect observed when CHIR-124 is combined with DNA-damaging chemotherapeutic agents, such as topoisomerase I poisons (e.g., camptothecin, SN-38, irinotecan).[1][3][4] The potentiation of cytotoxicity is particularly pronounced in p53-mutant cancer cell lines, which are deficient in the G1 checkpoint and are therefore more reliant on the Chk1-dependent G2-M checkpoint for survival after DNA damage.[1][4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of CHIR-124.

In Vitro Chk1 Kinase Assay

This assay quantifies the inhibitory effect of CHIR-124 on Chk1 kinase activity.

Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) group from ATP to a specific peptide substrate by the Chk1 enzyme. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.

Materials:

-

Recombinant human Chk1 kinase domain

-

Biotinylated cdc25c peptide substrate (e.g., biotin-[AHX]SGSGSGLYRSPSMPENLNRPR)

-

Kinase reaction buffer (e.g., 30 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 4 mM EDTA, 25 mM β-glycerophosphate, 5 mM MnCl2, 0.01% BSA)

-

[γ-33P]ATP

-

Unlabeled ATP

-

CHIR-124 dilution series

-

Streptavidin-coated plates

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a dilution series of CHIR-124 in the kinase reaction buffer.

-

In a streptavidin-coated plate, add the biotinylated cdc25c peptide substrate and allow it to bind.

-

Wash the plate to remove unbound peptide.

-

Add the CHIR-124 dilutions to the wells.

-

Initiate the kinase reaction by adding a mixture of recombinant Chk1 kinase, unlabeled ATP, and [γ-33P]ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a high concentration of EDTA or by washing the plate extensively with wash buffer.

-

Add scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each CHIR-124 concentration and determine the IC50 value by non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This method is used to assess the effect of CHIR-124 on cell cycle distribution, particularly its ability to abrogate DNA damage-induced G2-M arrest.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry is used to measure the fluorescence intensity of individual cells, allowing for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).

Materials:

-

Cancer cell line (e.g., MDA-MB-435, HCT116)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., SN-38)

-

CHIR-124

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with the DNA damaging agent (e.g., 10 nM SN-38) for a specified time (e.g., 24 hours) to induce G2-M arrest.

-

Add CHIR-124 at various concentrations to the arrested cells and incubate for a further period (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Use cell cycle analysis software to model the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.

Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs. The fluorescent signal can then be visualized by microscopy or quantified by flow cytometry.

Materials:

-

Cells cultured on coverslips or tissue sections

-

DNA damaging agent and CHIR-124

-

4% paraformaldehyde in PBS for fixation

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

TdT reaction buffer

-

TdT enzyme

-

Fluorescently labeled dUTP (e.g., FITC-dUTP)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Treat cells with the DNA damaging agent and CHIR-124 as described for the cell cycle analysis.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with the permeabilization solution for 5-10 minutes on ice.

-

Wash the cells with PBS.

-

Incubate the cells with the TUNEL reaction mixture (TdT enzyme, labeled dUTPs in TdT reaction buffer) in a humidified chamber at 37°C for 60 minutes.

-

Wash the cells to remove unincorporated nucleotides.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Experimental and Logical Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of CHIR-124.

Figure 2: Preclinical Evaluation Workflow for CHIR-124. This diagram outlines the logical progression from initial in vitro biochemical and cellular assays to in vivo efficacy studies in animal models.

Conclusion

CHIR-124 is a novel and potent inhibitor of Chk1 that demonstrates significant promise as an anti-cancer agent, particularly in combination with DNA-damaging therapies.[1] Its mechanism of action, centered on the abrogation of the S and G2-M cell cycle checkpoints, leads to selective cytotoxicity in p53-deficient tumors. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of CHIR-124 and other Chk1 inhibitors.

References

- 1. clyte.tech [clyte.tech]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. CHIR-124, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

CHIR-124: A Selective Chk1 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Checkpoint Kinase 1 (Chk1) is a critical serine/threonine-specific protein kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoint control.[1] In response to DNA damage, Chk1 is activated, leading to cell cycle arrest, which allows time for DNA repair.[1][2] Many cancer cells have a defective G1 checkpoint, often due to p53 mutations, making them heavily reliant on the S and G2-M checkpoints regulated by Chk1 for survival, especially when treated with DNA-damaging agents.[3][4] This dependency presents a therapeutic window for Chk1 inhibitors, which can abrogate these checkpoints and induce selective death in cancer cells.

CHIR-124 is a novel and potent, quinolone-based small molecule inhibitor of Chk1.[5][6] It is structurally distinct from other known Chk1 inhibitors like UCN-01.[6] This technical guide provides a comprehensive overview of CHIR-124, including its mechanism of action, selectivity, and preclinical efficacy, with a focus on quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

CHIR-124, with the IUPAC name (S)-3-(1H-benzo[d]imidazol-2-yl)-6-chloro-4-(quinuclidin-3-ylamino)quinolin-2(1H)-one, is a synthetic compound with a molecular weight of 419.9 g/mol and a molecular formula of C23H22ClN5O.[7] It is soluble in DMSO.[5]

| Property | Value | Reference |

| IUPAC Name | 4-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]-3-(1H-benzimidazol-2-yl)-6-chloro-1H-quinolin-2-one | [7] |

| Molecular Formula | C23H22ClN5O | [7] |

| Molecular Weight | 419.9 g/mol | [7] |

| CAS Number | 405168-58-3 | |

| Purity | >98% | |

| Solubility | Soluble in DMSO to 25 mM |

Mechanism of Action

CHIR-124 is a potent and highly selective inhibitor of Chk1, with an IC50 of 0.3 nM in cell-free assays.[5][8] It functions by occupying the ATP-binding site of the Chk1 kinase domain.[6] The inhibition of Chk1 by CHIR-124 disrupts the DNA damage response pathway.

The ATR-Chk1 pathway is a primary signaling cascade activated by single-stranded DNA, which can arise from replication stress or DNA damage.[9] Upon activation by ATR, Chk1 phosphorylates downstream targets, including the Cdc25 family of phosphatases (Cdc25A, Cdc25B, and Cdc25C).[3][6] Phosphorylation of Cdc25A leads to its degradation, preventing the activation of CDK2 and causing S-phase arrest.[2][6] Similarly, Chk1-mediated phosphorylation of Cdc25C leads to its sequestration in the cytoplasm, preventing the activation of CDK1/Cyclin B and inducing G2-M arrest.[3]

By inhibiting Chk1, CHIR-124 prevents the phosphorylation and subsequent inactivation of Cdc25 phosphatases.[6] This leads to the abrogation of the S and G2-M checkpoints, forcing cells with damaged DNA to enter mitosis prematurely, a process that often results in mitotic catastrophe and apoptosis, particularly in p53-deficient cancer cells.[6][10]

Potency and Selectivity

CHIR-124 is a highly potent and selective inhibitor of Chk1. In cell-free kinase assays, it exhibits an IC50 of 0.3 nM for Chk1, which is approximately 2,000-fold more potent than its activity against Chk2 (IC50 = 700 nM).[6][11] Its selectivity extends to other cell cycle kinases, where it is 500- to 5,000-fold less active.[5][12]

| Kinase | IC50 (nM) | Fold Selectivity vs. Chk1 | Reference |

| Chk1 | 0.3 | 1 | [5][6][8][11][12] |

| Chk2 | 700 | ~2333 | [6][11] |

| FLT3 | 5.8 | ~19 | [5][8] |

| PDGFR | 6.6 | ~22 | [5][8] |

| GSK-3 | 23.3 | ~78 | [5] |

| Fyn | 98.8 | ~329 | |

| CDK2/Cyclin A | 190 | ~633 | [6][8] |

| Cdc2/Cyclin B | 510 | ~1700 | [6][8] |

| CDK4/Cyclin D | 2100 | ~7000 | [6][8] |

Preclinical Efficacy

In Vitro Studies

CHIR-124 has demonstrated significant synergistic effects when combined with topoisomerase I poisons, such as camptothecin (B557342) and its active metabolite SN-38, in various p53-mutant cancer cell lines.[5][6][10] This synergy is observed in breast and colon carcinoma cell lines.[5] For instance, in human cancer cell lines expressing mutant p53, significant synergy is observed with CHIR-124 concentrations of ≥0.9 nM in combination with SN-38 (≥0.42 nM).[8]

Studies have shown that CHIR-124 abrogates the S and G2-M checkpoints induced by SN-38.[6][10] For example, 100 nM of CHIR-124 can abrogate these checkpoints, and at 200 nM, it can lead to a 2.5-fold increase in the level of Cdc25A.[8]

In Vivo Studies

In xenograft models, CHIR-124 potentiates the anti-tumor activity of irinotecan (B1672180) (a prodrug of SN-38).[5][6][10] In an orthotopic breast cancer xenograft model, CHIR-124, administered orally, enhanced the growth inhibitory effects of CPT-11 (irinotecan) by abrogating the G2-M checkpoint and increasing tumor apoptosis.[5][8] While CHIR-124 alone (at 10 or 20 mg/kg, p.o.) did not show significant tumor growth inhibition, its combination with CPT-11 resulted in a potent anti-tumor response.[6][8]

Experimental Protocols

In Vitro Chk1 Kinase Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against Chk1.

Materials:

-

Recombinant Chk1 kinase domain (expressed in Sf9 insect cells)[5][12]

-

Kinase Reaction Buffer (final concentrations): 30 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT, 4 mM EDTA, 25 mM β-glycerophosphate, 5 mM MnCl2, 0.01% bovine serum albumin[5][6]

-

CHIR-124 serial dilutions

-

Streptavidin-coated microtiter plates[5]

-

Stop Reaction Buffer: 25 mM EDTA, 50 mM HEPES, pH 7.5[5]

-

DELFIA TRF system with Europium-labeled anti-phosphotyrosine antibody (for non-radioactive detection)[5]

Procedure:

-

The CHIR-124 dilutions are mixed with the kinase reaction buffer containing the Chk1 kinase domain (1.35 nM) and the peptide substrate (0.5 µM).[5][6]

-

The kinase reaction is initiated by the addition of a mixture of unlabeled ATP (1 µM) and [γ-33P]ATP (5 nM).[5][6]

-

The reaction mixture is incubated at room temperature for 1 to 4 hours.[5]

-

The reaction is stopped, and the phosphorylated peptide is captured on streptavidin-coated microtiter plates.[5]

-

The amount of phosphorylated peptide is measured. For radioactive detection, a scintillation counter is used. For non-radioactive detection, the DELFIA TRF system with a Europium-labeled anti-phosphotyrosine antibody can be employed.[5]

-

The IC50 value is calculated using non-linear regression analysis.[5]

Cell-Based Cytotoxicity and Checkpoint Abrogation Assays

This protocol outlines a general method to assess the cytotoxic effects of CHIR-124 in combination with a DNA-damaging agent and to analyze its impact on cell cycle checkpoints.

Materials:

-

Cell culture medium and supplements

-

Multi-well plates

-

CHIR-124

-

DNA-damaging agent (e.g., SN-38)[6]

-

Reagents for cytotoxicity assay (e.g., MTS)

-

Reagents for flow cytometry (e.g., propidium (B1200493) iodide)

-

Reagents for apoptosis detection (e.g., Annexin V, TUNEL assay)

-

Antibodies for Western blotting (e.g., anti-phospho-Chk1, anti-Cdc25A)

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with serial dilutions of CHIR-124 alone, the DNA-damaging agent alone, or a combination of both.[6]

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[6]

-

Analysis:

-

Cytotoxicity: Assess cell viability using an appropriate method like the MTS assay.[13]

-

Cell Cycle Analysis: Harvest cells, fix, and stain with a DNA-intercalating dye (e.g., propidium iodide). Analyze the DNA content by flow cytometry to determine the cell cycle distribution.[6]

-

Apoptosis: Measure apoptosis using methods such as Annexin V staining followed by flow cytometry or TUNEL staining.[6]

-

Western Blotting: Lyse cells and perform Western blotting to analyze the levels of key proteins in the Chk1 pathway, such as phosphorylated Chk1 and Cdc25A, to confirm target engagement.[6]

-

-

Data Interpretation: Analyze the data to determine the IC50 values, assess for synergistic interactions (e.g., using isobologram analysis), and evaluate the extent of checkpoint abrogation and apoptosis induction.[6][10]

Conclusion

CHIR-124 is a potent and highly selective Chk1 inhibitor with a well-defined mechanism of action. Its ability to abrogate S and G2-M cell cycle checkpoints, particularly in p53-deficient cancer cells, makes it a promising therapeutic agent for use in combination with DNA-damaging chemotherapies. The preclinical data strongly support its potential to sensitize tumors to conventional cancer treatments. The detailed methodologies provided in this guide offer a framework for further investigation and development of CHIR-124 and other Chk1 inhibitors in oncology.

References

- 1. CHEK1 - Wikipedia [en.wikipedia.org]

- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Chir-124 | C23H22ClN5O | CID 135399748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CHIR-124, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. CHIR-124 | Chk | PDGFR | Src | Apoptosis | GSK-3 | FLT | TargetMol [targetmol.com]

- 13. CHIR-124产品说明书 [selleck.cn]

In Vitro Potency of CHIR-124 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency of CHIR-124, a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1). The document details its biochemical activity, its cytotoxic effects on various cancer cell lines, and the experimental protocols used to determine its efficacy.

Introduction to CHIR-124

CHIR-124 is a novel, quinolone-based small molecule that acts as a potent and selective inhibitor of Chk1, a critical kinase involved in the DNA damage response and cell cycle regulation.[1][2] By targeting Chk1, CHIR-124 disrupts the S and G2-M cell cycle checkpoints, which are often exploited by cancer cells to survive DNA damage induced by chemotherapy or radiation.[1][2] This mechanism makes CHIR-124 a promising agent for combination therapies, particularly in tumors with p53 mutations.[1][3]

Biochemical and Cellular Potency of CHIR-124

CHIR-124 demonstrates high potency and selectivity for Chk1 in biochemical assays. Its inhibitory activity extends to cellular contexts, where it exhibits cytotoxic effects, particularly in combination with DNA-damaging agents.

Table 1: Biochemical Potency and Selectivity of CHIR-124

| Target | IC50 (nM) | Fold Selectivity vs. Chk1 | Reference(s) |

| Chk1 | 0.3 | - | [2][3][4][5] |

| Chk2 | 700 | ~2333x | [2] |

| PDGFR | 6.6 | ~22x | [3][4] |

| FLT3 | 5.8 | ~19x | [3][4] |

| GSK-3 | 23.3 | ~78x | [3] |

| Cdc2/cyclin B | 510 | ~1700x | [4] |

| CDK2/cyclin A | 190 | ~633x | [4] |

| CDK4/cyclin D | 2100 | ~7000x | [4] |

Table 2: In Vitro Cytotoxicity of CHIR-124 in Cancer Cell Lines

The majority of in vitro studies have focused on the synergistic effects of CHIR-124 with topoisomerase I inhibitors like camptothecin (B557342) and its active metabolite, SN-38.

| Cell Line | Cancer Type | p53 Status | Assay Type | Parameter | Value (nM) | Condition | Reference(s) |

| MDA-MB-435 | Breast Carcinoma | Mutant | Cytotoxicity Assay | EC50 | 80 | Single Agent | [3] |

| MDA-MB-231 | Breast Carcinoma | Mutant | MTS Assay | Synergy | - | Combination with Camptothecin | [3][6] |

| SW-620 | Colon Carcinoma | Mutant | MTS Assay | Synergy | - | Combination with Camptothecin | [3][6] |

| COLO 205 | Colon Carcinoma | Mutant | MTS Assay | Synergy | - | Combination with Camptothecin | [3][6] |

| PANC-1 | Pancreatic Cancer | - | Immunofluorescence | - | 1000 | Single Agent (48h) | [7] |

| PL45 | Pancreatic Cancer | - | Immunofluorescence | - | 125 | Single Agent (48h) | [7] |

| EMC3226 | Pancreatic Cancer | - | Immunofluorescence | - | 250 | Single Agent (48h) | [7] |

| EMC226 | Pancreatic Cancer | - | Immunofluorescence | - | 250 | Single Agent (48h) | [7] |

| HCT116 | Colon Carcinoma | Wild-type & p53-/- | Clonogenic Survival | Radiosensitization | - | Combination with Ionizing Radiation | [8] |

Mechanism of Action: The Chk1 Signaling Pathway

CHIR-124 exerts its effects by inhibiting the Chk1 kinase, a central player in the DNA damage response pathway. In response to DNA damage, Chk1 is activated and phosphorylates downstream targets, such as Cdc25A and Cdc25C, leading to their degradation or inactivation. This results in the arrest of the cell cycle at the S and G2-M phases, allowing time for DNA repair. By inhibiting Chk1, CHIR-124 prevents this checkpoint activation, causing cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[1][2] This effect is particularly pronounced in p53-deficient cancer cells, which are more reliant on the G2-M checkpoint for survival after DNA damage.[1]

Caption: CHIR-124 inhibits Chk1, preventing cell cycle arrest.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the in vitro potency of compounds like CHIR-124.

Chk1 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of CHIR-124 on Chk1 kinase activity.

Materials:

-

Recombinant Chk1 kinase domain (expressed in Sf9 insect cells)

-

Biotinylated cdc25c peptide substrate

-

Kinase reaction buffer (30 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 4 mM EDTA, 25 mM β-glycerophosphate, 5 mM MnCl₂, 0.01% BSA)

-

ATP ([³³P]γ-ATP and unlabeled ATP)

-

CHIR-124 serial dilutions

-

Streptavidin-coated microtiter plates

-

Stop reaction buffer (50 mM HEPES pH 7.5, 25 mM EDTA)

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare a dilution series of CHIR-124.

-

In a microtiter plate, mix the CHIR-124 dilutions with the kinase reaction buffer containing 1.35 nM Chk1 kinase domain and 0.5 µM peptide substrate.[3]

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP (1 µM) and 5 nM [³³P]γ-labeled ATP.[3]

-

Incubate the reaction at room temperature for 1 to 4 hours.[3]

-

Stop the reaction by adding the stop reaction buffer.

-

Transfer the reaction mixture to a streptavidin-coated microtiter plate to capture the biotinylated phosphorylated peptide.

-

Wash the plate to remove unbound ATP.

-

Measure the amount of incorporated ³³P using a scintillation counter or phosphorimager.

-

Calculate the IC50 value using nonlinear regression analysis.[3]

Cell Viability (MTS) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with CHIR-124.

Materials:

-

Cancer cell lines (e.g., MDA-MB-435, MDA-MB-231, SW-620, COLO 205)

-

Complete cell culture medium

-

96-well microplates

-

CHIR-124 serial dilutions

-

MTS reagent (e.g., from Promega)

-

Microplate reader

Procedure:

-

Seed log-phase cancer cells into 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of CHIR-124 in the cell culture medium.

-

Remove the overnight culture medium from the cells and add the medium containing the CHIR-124 dilutions. Include vehicle-only (e.g., DMSO) controls.

-

Incubate the plates at 37°C in a humidified 5% CO₂ incubator for a specified period (e.g., 48 hours).[6]

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution following treatment with CHIR-124.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

CHIR-124

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI)/RNase A staining buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of CHIR-124 or a vehicle control for the desired duration (e.g., 24-48 hours).

-

Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

-

Wash the cells with cold PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells on ice for at least 2 hours or store them at -20°C.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI/RNase A staining buffer.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Experimental and Logical Workflows

Visualizing the experimental and logical workflows can aid in the design and execution of studies investigating CHIR-124.

References

- 1. CHIR-124, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. CHIR-124 | Chk | PDGFR | Src | Apoptosis | GSK-3 | FLT | TargetMol [targetmol.com]

- 5. CHIR-124 | CHK1 inhibitor | Probechem Biochemicals [probechem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Radiosensitization by Chir-124, a selective CHK1 inhibitor: effects of p53 and cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Synergistic Antitumor Activity: A Technical Guide to the Combination of CHIR-124 and Gemcitabine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synergistic effects of the Chk1 inhibitor, CHIR-124, and the nucleoside analog, gemcitabine (B846), in cancer therapy. By combining these two agents, researchers have observed a significant potentiation of antitumor activity, offering a promising avenue for the treatment of various malignancies. This document provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and quantitative data from preclinical studies, serving as a valuable resource for professionals in the field of oncology drug development.

Core Concepts: Mechanisms of Action and Synergy

Gemcitabine (dFdC) is a prodrug that, once transported into the cell, is phosphorylated to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) metabolites.[1][2] dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA, leading to masked chain termination and the inhibition of DNA synthesis.[2][3] Additionally, dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA replication and repair, a mechanism known as self-potentiation.[1][3] This disruption of DNA synthesis ultimately induces cell cycle arrest and apoptosis.[4][5]

CHIR-124 is a potent and selective inhibitor of Checkpoint kinase 1 (Chk1), a crucial regulator of the DNA damage response (DDR) and cell cycle checkpoints, particularly the S and G2/M phases.[6][7] In response to DNA damage, Chk1 is activated and phosphorylates downstream targets, such as Cdc25A, leading to its degradation and subsequent cell cycle arrest.[7] This pause allows time for DNA repair. By inhibiting Chk1, CHIR-124 abrogates these critical checkpoints, preventing the cell from arresting and repairing the DNA damage induced by agents like gemcitabine.[6][7]

The synergy between CHIR-124 and gemcitabine arises from the targeted disruption of two fundamental cellular processes. Gemcitabine induces DNA damage and replication stress, activating the Chk1-dependent checkpoint.[8][9] The subsequent administration of CHIR-124 overrides this checkpoint, forcing the cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and enhanced apoptosis.[10][11] This combination is particularly effective in cancer cells with a p53-mutant background, as they are more reliant on the G2/M checkpoint for survival after DNA damage.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the synergistic effects of CHIR-124 and gemcitabine.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Cancer Type | Gemcitabine IC50 (nM) | CHIR-124 IC50 (nM) | Combination Effect | Reference |

| MIA PaCa-2 | Pancreatic Cancer | 10 | 20 | Synergistic | [12] |

| Panc-1 | Pancreatic Cancer | Not specified | Not specified | Synergistic | [12] |

| A549 | Non-Small Cell Lung Cancer | Not specified | Not specified | Synergistic | [10] |

| A549/G+ (Gemcitabine-resistant) | Non-Small Cell Lung Cancer | Not specified | Not specified | Overcomes resistance | [10] |

| EW8 | Ewing Sarcoma | 10 | Not specified | Synergistic with CHK1 inhibitor LY2603618 | [9] |

Table 2: Apoptosis and Cell Cycle Effects

| Cell Line | Treatment | Observation | Reference |

| A549 and A549/G+ | siCHK1 + Gemcitabine | Increased apoptosis, S-phase arrest | [10] |

| MIA PaCa-2 | Gemcitabine + CHIR-124 (20 nM) | Extended S-G2 duration, catastrophic fates | [12] |

| Pancreatic Cancer Cell Lines | Gemcitabine + CHK1 inhibitor | Increased γ-H2AX (marker of DNA damage) | [13] |

| MDA-MB-435 | SN-38 + CHIR-124 | Potentiated apoptosis | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the synergistic effects of CHIR-124 and gemcitabine.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[14][15]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.

-

Drug Treatment: Treat cells with varying concentrations of gemcitabine, CHIR-124, or a combination of both for 48 to 72 hours. Include a vehicle-only control.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values using non-linear regression analysis. Synergy can be assessed using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.[16]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is based on standard flow cytometry procedures for apoptosis detection.

-

Cell Treatment and Harvesting: Treat cells with the desired concentrations of gemcitabine and/or CHIR-124 for the indicated time. Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the standard procedure for analyzing cell cycle distribution.[17]

-

Cell Treatment and Fixation: Treat cells as described for the apoptosis assay. After harvesting, fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at 37°C.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying the synergy between CHIR-124 and gemcitabine.

Caption: Signaling pathway of CHIR-124 and gemcitabine synergy.

References

- 1. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Gemcitabine? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Gemcitabine - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. CHIR-124, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CHK1 inhibition sensitizes pancreatic cancer cells to gemcitabine via promoting CDK-dependent DNA damage and ribonucleotide reductase downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. CHK1 inhibition overcomes gemcitabine resistance in non-small cell lung cancer cell A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Gemcitabine sensitization by Chk1 inhibition correlates with inhibition of a Rad51 DNA damage response in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Prediction of synergistic gemcitabine-based combination treatment through a novel tumor stemness biomarker NANOG in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell cycle perturbation induced by gemcitabine in human tumor cells in cell culture, xenografts and bladder cancer patients: implications for clinical trial designs combining gemcitabine with a Chk1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

CHIR-124: A Technical Guide to Overcoming Chemoresistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemoresistance remains a significant hurdle in the effective treatment of cancer. Tumor cells can develop mechanisms to evade the cytotoxic effects of chemotherapy, leading to treatment failure and disease progression. One of the key pathways implicated in chemoresistance is the DNA damage response (DDR), which allows cancer cells to repair chemotherapy-induced DNA damage and survive. Checkpoint kinase 1 (Chk1), a serine/threonine kinase, is a critical component of the DDR, acting as a master regulator of cell cycle checkpoints. CHIR-124 is a potent and highly selective small-molecule inhibitor of Chk1 that has emerged as a promising agent to overcome chemoresistance. By abrogating DNA damage-induced cell cycle arrest, CHIR-124 sensitizes cancer cells to the cytotoxic effects of various chemotherapeutic agents, particularly those that induce DNA damage. This technical guide provides an in-depth overview of the role of CHIR-124 in overcoming chemoresistance, including its mechanism of action, preclinical efficacy in combination with various chemotherapies, and detailed experimental protocols for its evaluation.

Introduction

The development of resistance to chemotherapy is a major clinical challenge. Cancer cells can employ a variety of strategies to become resistant, including increased drug efflux, target modification, and enhanced DNA repair. The DNA damage response (DDR) pathway is a crucial survival mechanism for cancer cells treated with DNA-damaging agents. When DNA is damaged, the DDR is activated, leading to cell cycle arrest to allow time for repair. Chk1 is a key transducer kinase in the DDR pathway, activated in response to DNA damage and replication stress. Activated Chk1 phosphorylates a range of downstream targets to initiate and maintain cell cycle arrest, primarily at the S and G2/M phases.

Many tumors, particularly those with p53 mutations, are deficient in the G1 checkpoint and rely heavily on the S and G2/M checkpoints for DNA repair. This reliance on Chk1-mediated checkpoints presents a therapeutic vulnerability. Inhibition of Chk1 in such tumors prevents them from arresting in response to DNA damage, forcing them into premature and lethal mitosis with damaged DNA.

CHIR-124 is a novel and potent inhibitor of Chk1 with an IC50 of 0.3 nM in a cell-free assay.[1] It exhibits high selectivity for Chk1, with 2,000-fold greater potency against Chk1 than Chk2, and is 500- to 5,000-fold less active against other cell cycle kinases like CDK2/4 and Cdc2.[1] This high selectivity minimizes off-target effects and enhances its therapeutic potential.

Mechanism of Action: Overcoming Chemoresistance

CHIR-124 overcomes chemoresistance by targeting the Chk1-mediated DNA damage response. Its primary mechanism involves the abrogation of the S and G2/M cell cycle checkpoints, forcing cancer cells with damaged DNA to enter mitosis, a process known as mitotic catastrophe, which ultimately leads to apoptotic cell death.

Abrogation of Cell Cycle Checkpoints

When a chemotherapeutic agent induces DNA damage, the DDR pathway is activated, leading to the phosphorylation and activation of Chk1. Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases. The inactivation of Cdc25 prevents the activation of cyclin-dependent kinases (CDKs) that are necessary for cell cycle progression, resulting in S and G2/M arrest.

CHIR-124, by inhibiting Chk1, prevents the inactivation of Cdc25.[2][3] This leads to the activation of CDKs and allows the cell to bypass the S and G2/M checkpoints, even in the presence of significant DNA damage. This forced mitotic entry with unrepaired DNA leads to genomic instability and cell death.

The effect of CHIR-124 is particularly pronounced in p53-deficient tumors.[2][3][4] These tumors lack a functional G1 checkpoint and are therefore more reliant on the Chk1-dependent S and G2/M checkpoints for survival following DNA damage. By inhibiting Chk1, CHIR-124 selectively sensitizes these p53-deficient cancer cells to chemotherapy.

Figure 1: CHIR-124 Mechanism of Action.

Preclinical Efficacy: CHIR-124 in Combination Therapy

Preclinical studies have demonstrated that CHIR-124 synergistically enhances the cytotoxicity of a wide range of chemotherapeutic agents in various cancer cell lines and in vivo models.

Quantitative Data on Chemo-sensitization

The following tables summarize the available quantitative data on the efficacy of CHIR-124 as a single agent and in combination with different chemotherapies.

| CHIR-124 Kinase Inhibitory Activity | |

| Kinase | IC50 (nM) |

| Chk1 | 0.3[1] |

| Chk2 | 700[5] |

| PDGFR | 6.6[5][6] |

| Flt3 | 5.8[5][6] |

| CDK2/cyclin A | 190[4] |

| cdc2/cyclin B | 510[4] |

| CDK4/cyclin D | 2100[4] |

| Synergistic Effects of CHIR-124 with Topoisomerase I Poisons | ||

| Cell Line | Chemotherapeutic Agent | Observation |

| MDA-MB-231 (Breast) | Camptothecin | Synergistic growth inhibition[4] |

| MDA-MB-435 (Breast) | Camptothecin | Synergistic growth inhibition[4] |

| SW-620 (Colon) | Camptothecin | Synergistic growth inhibition[4] |

| Colo205 (Colon) | Camptothecin | Synergistic growth inhibition[4] |

| MDA-MD-435 (Breast) | SN-38 | Potentiation of apoptosis[2][4] |

| HCT116 p53-/- (Colon) | SN-38 | Enhanced apoptosis and micronucleation[4] |

| Radiosensitizing Effects of CHIR-124 | ||

| Cell Line | Parameter | Value |

| HCT116 p53-/- | Dose Enhancement Ratio (DER) | 1.35[7] |

| HCT116 WT | Dose Enhancement Ratio (DER) | 1.32[7] |

Note on Other Combinations: While preclinical studies indicate that CHIR-124 potentiates the cytotoxicity of cisplatin, doxorubicin (B1662922), and gemcitabine, specific quantitative data such as IC50 values for these combinations or sensitization enhancement ratios were not publicly available at the time of this review.[4] The synergistic effects are attributed to the same mechanism of checkpoint abrogation.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of CHIR-124 in overcoming chemoresistance.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of the chemotherapeutic agent alone, CHIR-124 alone, and the combination of both for 24-72 hours. Include untreated cells as a control.

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of drug that inhibits 50% of cell growth) can be determined by plotting the percentage of viability versus drug concentration.

Clonogenic Survival Assay

The clonogenic assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.

Protocol:

-

Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) into 6-well plates.

-

Drug Treatment: Treat the cells with the desired concentrations of the chemotherapeutic agent and/or CHIR-124 for a specified period (e.g., 24 hours).

-

Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

-

Colony Staining: Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and then stain with 0.5% crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The sensitization enhancement ratio (SER) can be calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in combination with CHIR-124.

Figure 2: Clonogenic Survival Assay Workflow.

Western Blot Analysis for DNA Damage Markers

Western blotting is used to detect specific proteins in a sample, such as markers of DNA damage and apoptosis.

Protocol:

-

Cell Lysis: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Chk1, γH2AX, cleaved PARP, cleaved Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Studies

Xenograft models are used to evaluate the anti-tumor efficacy of CHIR-124 in a living organism.

Protocol:

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Groups: Randomize the mice into different treatment groups: vehicle control, chemotherapeutic agent alone, CHIR-124 alone, and the combination.

-

Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage for CHIR-124, intraperitoneal injection for the chemotherapeutic agent).

-

Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Data Analysis: Plot the tumor growth curves for each group and perform statistical analysis to determine the significance of the anti-tumor effects.

Figure 3: In Vivo Xenograft Study Workflow.

Conclusion

CHIR-124 is a potent and selective Chk1 inhibitor that holds significant promise as a chemo-sensitizing agent. By abrogating the S and G2/M checkpoints, it effectively overcomes a key mechanism of chemoresistance, particularly in p53-deficient tumors. The synergistic effects of CHIR-124 with a broad range of DNA-damaging agents have been demonstrated in preclinical models. Further clinical investigation is warranted to fully elucidate the therapeutic potential of CHIR-124 in combination with standard chemotherapy regimens for the treatment of various cancers. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the role of CHIR-124 and other Chk1 inhibitors in overcoming chemoresistance.

References

- 1. researchgate.net [researchgate.net]

- 2. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]

- 3. Synergy, Additivity, and Antagonism between Cisplatin and Selected Coumarins in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach [frontiersin.org]

- 6. Synergistic Anticancer Efficacy of Curcumin and Doxorubicin Combination Treatment Inducing S-phase Cell Cycle Arrest in Triple-Negative Breast Cancer Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CHIR-124, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Radiolabeling Peptides with Iodine-124

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodine-124 (¹²⁴I) is a positron-emitting radionuclide with a relatively long half-life of 4.18 days, making it highly suitable for positron emission tomography (PET) imaging of biological processes with slow pharmacokinetics, such as those involving peptides and antibodies.[1][2][3] This document provides detailed protocols for the radiolabeling of peptides with ¹²⁴I, covering direct and indirect methods, purification, and quality control.

Iodine-based radioisotopes, including ¹²³I, ¹²⁴I, and ¹³¹I, offer versatile options for both diagnostic and therapeutic applications due to their diverse decay properties.[1][4] Specifically, ¹²⁴I is utilized for PET imaging, allowing for high-resolution visualization and quantification of radiolabeled peptide distribution in vivo.[2][5] The choice of labeling strategy depends on the peptide's amino acid composition and its sensitivity to reaction conditions.[6][7]

Properties of Iodine-124

A summary of the key physical characteristics of Iodine-124 is presented in the table below.

| Property | Value |

| Half-life | 4.18 days[2][8] |

| Decay Mode | Positron Emission (β+) and Electron Capture (EC)[4][5] |

| Positron Abundance | ~23%[3] |

| Maximum Positron Energy | 2.14 MeV[3] |

| Principal Gamma Emissions | 511 keV (46%), 603 keV (63%), 1691 keV (11%)[8][9] |

Radiolabeling Methodologies

The two primary approaches for radiolabeling peptides with ¹²⁴I are direct and indirect methods.

Direct Radioiodination